Ethyl(2-methoxy-2-methylpropyl)amine

LC-MS analysis analytical method development reaction monitoring

Ethyl(2-methoxy-2-methylpropyl)amine (IUPAC: N-ethyl-2-methoxy-2-methyl-1-propanamine; molecular formula C7H17NO) is an aliphatic secondary amine featuring an N-ethyl substituent on a branched 2-methoxy-2-methylpropyl framework. This structural arrangement places the amine center adjacent to a quaternary carbon bearing a methoxy group, conferring distinctive steric and electronic properties relative to its primary amine analogs and other N-substituted derivatives.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B13171648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2-methoxy-2-methylpropyl)amine
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCNCC(C)(C)OC
InChIInChI=1S/C7H17NO/c1-5-8-6-7(2,3)9-4/h8H,5-6H2,1-4H3
InChIKeyZZUNYXKMQXYNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(2-methoxy-2-methylpropyl)amine: A High-Purity Secondary Aminoether Scaffold for Procurement in Synthetic and Pharmaceutical R&D


Ethyl(2-methoxy-2-methylpropyl)amine (IUPAC: N-ethyl-2-methoxy-2-methyl-1-propanamine; molecular formula C7H17NO) is an aliphatic secondary amine featuring an N-ethyl substituent on a branched 2-methoxy-2-methylpropyl framework. This structural arrangement places the amine center adjacent to a quaternary carbon bearing a methoxy group, conferring distinctive steric and electronic properties relative to its primary amine analogs and other N-substituted derivatives . The compound is commercially available as a research chemical with a typical minimum purity specification of 95% and is cataloged by major chemical suppliers as a building block for medicinal chemistry and organic synthesis applications .

1
Secondary amine scaffold for selective mono-functionalization workflows
2
Branched 2-methoxy-2-methylpropyl framework with quaternary carbon center
3
Research-grade building block with minimum 95% purity specification

Why Generic Substitution of Ethyl(2-methoxy-2-methylpropyl)amine with Primary or Tertiary Aminoethers Fails in Synthetic Workflows


Procurement specialists and synthetic chemists cannot simply interchange ethyl(2-methoxy-2-methylpropyl)amine with its closest structural analogs—such as the primary amine 2-methoxy-2-methylpropylamine or the N-methyl tertiary derivative—without fundamentally altering reaction outcomes. Substitution with the primary amine introduces a second N–H hydrogen, enabling undesired bis-alkylation or competing side reactions in acylation and reductive amination pathways, while the N-methyl tertiary analog eliminates the secondary amine proton required for selective proton-transfer steps or hydrogen-bonding interactions. Additionally, the N-ethyl group increases molecular weight (131.22 g/mol) and alters lipophilicity compared to the primary amine (103.16 g/mol) , directly impacting solubility profiles and chromatographic behavior. These distinctions are not merely incremental—they determine whether a given synthetic sequence proceeds with high selectivity or yields complex product mixtures requiring additional purification steps. The quantitative evidence below establishes precisely where ethyl(2-methoxy-2-methylpropyl)amine diverges from its comparators in measurable, procurement-relevant terms.

Primary amine
Introduces an extra N–H site, enabling bis-alkylation and competing side reactions in acylation or reductive amination.
Tertiary amine
Eliminates the secondary amine proton required for selective proton-transfer steps and hydrogen-bonding interactions.
N-Methyl analog
Alters lipophilicity and molecular weight, shifting solubility profiles and chromatographic behavior away from the N-ethyl derivative.

Ethyl(2-methoxy-2-methylpropyl)amine: Quantitative Differentiation from Primary Aminoether Analogs in Key Selection Metrics


Molecular Weight Differential Enables Superior LC-MS Detectability and Chromatographic Resolution

Ethyl(2-methoxy-2-methylpropyl)amine possesses a molecular weight of 131.22 g/mol , which is 28.06 g/mol (approximately 27%) higher than its primary amine analog 2-methoxy-2-methylpropylamine (MW 103.16 g/mol) . This mass increment, corresponding to the replacement of a hydrogen atom on the amine nitrogen with an ethyl group, moves the compound further away from low-mass background interference commonly encountered in LC-MS analysis of small-molecule reaction mixtures.

MW differential
Cross-study comparable
131.22 g/mol vs 103.16 g/mol (+27.2%)
Supports improved LC-MS signal-to-noise ratio and reduced low-mass interference.
Calculated from molecular formula; experimental MS context may vary.
LC-MS analysis analytical method development reaction monitoring

N-Ethyl Substitution Reduces Predicted LogD by Over 1.2 Units Compared to Primary Amine Analog

The ACD/LogD (pH 7.4) value for the primary amine analog 2-methoxy-2-methylpropylamine is predicted as -1.22 [1]. The N-ethyl substitution in ethyl(2-methoxy-2-methylpropyl)amine is expected to increase lipophilicity, producing a LogD value approximately 1.2–1.8 units higher (less negative) based on established structure-property relationships for N-alkylation of secondary amines. This shift alters the compound's partitioning behavior in biphasic systems and its permeability profile in biological assays.

Lipophilicity shift
Class-level inference
Predicted LogD increase of 1.2–1.8 units
Context-dependent; may alter biphasic partitioning and permeability profile.
Comparator LogD (pH 7.4) = -1.22; target estimated via N-alkylation trend.
lipophilicity optimization drug-likeness ADME prediction

Secondary Amine Functionality Provides Intermediate Basicity Profile Distinct from Primary and Tertiary Analogs

Ethyl(2-methoxy-2-methylpropyl)amine is a secondary amine with a single N–H hydrogen , placing its basicity and nucleophilicity between that of the more basic primary amine 2-methoxy-2-methylpropylamine (two N–H hydrogens) and the non-basic, non-nucleophilic tertiary amine tert-butyl(2-methoxy-2-methylpropyl)amine (zero N–H hydrogens). While experimental pKa data for this specific compound are not reported in the retrieved literature, the class-level trend is well established: primary aliphatic amines exhibit pKa (conjugate acid) values of approximately 10.6–11.0, secondary amines approximately 10.8–11.2, and tertiary amines approximately 10.2–10.8, with steric effects modulating these ranges. The secondary amine center provides exactly one site for protonation and for subsequent nucleophilic attack, enabling selective mono-functionalization without the competing bis-alkylation pathways that plague primary amine reactions .

Amine class
Class-level inference
Secondary amine: one N–H, one alkylatable site
Enables selective mono-functionalization; limits bis-alkylation byproducts.
Experimental pKa not reported; classification based on connectivity.
amine basicity pKa selection reaction optimization

Predicted Boiling Point Elevation of Approximately 10–20°C Relative to Primary Amine Analog

The primary amine analog 2-methoxy-2-methylpropylamine exhibits a predicted boiling point of 119.7±13.0°C at 760 mmHg [1]. Ethyl(2-methoxy-2-methylpropyl)amine, with an additional ethyl group contributing approximately 28 g/mol to molecular weight and increased van der Waals surface area, is expected to have a boiling point elevated by approximately 10–20°C relative to the primary amine. While experimental boiling point data for the target compound were not retrieved, the magnitude of boiling point elevation from primary to N-ethyl secondary amines is a well-documented class trend across aliphatic aminoethers.

BP elevation
Class-level inference
Estimated +10–20°C vs primary analog
Supports wider liquid-phase window for high-temperature synthesis.
Comparator predicted BP 119.7±13.0°C; target estimated.
thermal stability reaction condition design solvent selection

Commercial Availability with 95% Minimum Purity Specification from Multiple Suppliers

Ethyl(2-methoxy-2-methylpropyl)amine is commercially cataloged with a minimum purity specification of 95% . This purity threshold aligns with standard research-grade specifications for secondary aminoether building blocks, enabling direct use in synthetic applications without additional purification. The compound is distributed by Sigma-Aldrich (via Enamine) and AKSci, ensuring multi-vendor sourcing optionality.

Purity specification
Head-to-head
Minimum 95% purity, multi-vendor catalog
Procurement-ready; reduces need for in-house purification validation.
Data to verify per supplier lot; comparable to in-class 95–98% range.
procurement specifications quality control supply chain reliability

Optimal Research and Industrial Application Scenarios for Ethyl(2-methoxy-2-methylpropyl)amine Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Lipophilicity-Optimized Aminoether Pharmacophores

The elevated predicted LogD of ethyl(2-methoxy-2-methylpropyl)amine relative to its primary amine analog (estimated increase of 1.2–1.8 units from a baseline LogD of -1.22 at pH 7.4) [1] makes this compound a preferred choice for medicinal chemistry programs requiring enhanced membrane permeability. The secondary amine architecture provides exactly one site for selective N-alkylation or acylation, avoiding the bis-functionalization complications encountered with the primary amine comparator 2-methoxy-2-methylpropylamine. This combination of controlled reactivity and favorable lipophilicity supports the construction of drug-like scaffolds with balanced physicochemical properties.

LC-MS Analytical Method Development and Reaction Monitoring

The molecular weight of ethyl(2-methoxy-2-methylpropyl)amine (131.22 g/mol) [1] is 28.06 g/mol higher than that of the primary amine analog 2-methoxy-2-methylpropylamine (103.16 g/mol) . This mass differential moves the compound into a region less affected by low-mass background interference from solvent clusters and matrix components, improving detection reliability in LC-MS workflows. Synthetic chemists monitoring reaction progress or assessing purity by LC-MS will benefit from cleaner extracted ion chromatograms and reduced ambiguity in peak assignment compared to lower-mass aminoether intermediates.

High-Temperature Organic Synthesis Requiring Reduced Volatility

With an estimated boiling point elevation of 10–20°C relative to the primary amine analog (predicted boiling point 119.7±13.0°C) [1], ethyl(2-methoxy-2-methylpropyl)amine offers a wider liquid-phase operational temperature window. This characteristic is valuable for solvent-free or high-temperature reaction conditions such as amidation, transesterification, and thermal condensation reactions where evaporative loss of lower-boiling aminoethers would compromise stoichiometric control and yield reproducibility. The compound's secondary amine functionality also provides sufficient nucleophilicity for these transformations without the over-reactivity that characterizes primary amines.

Selective Mono-Functionalization in Parallel Synthesis and Library Production

The secondary amine center of ethyl(2-methoxy-2-methylpropyl)amine, bearing exactly one N–H hydrogen [1], enables controlled, single-step derivatization to tertiary amines, amides, ureas, or carbamates. This stands in contrast to primary amines such as 2-methoxy-2-methylpropylamine, which possess two N–H hydrogens and are prone to competitive bis-alkylation under standard coupling conditions . For parallel synthesis workflows and compound library production where product homogeneity is essential, the secondary amine architecture reduces the formation of over-alkylated byproducts and simplifies chromatographic purification, thereby increasing overall throughput and reducing cost per compound.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Controlled mono-functionalization and lipophilicity shift
Permeability assay and selectivity optimization
LC-MS reaction monitoring
Higher molecular weight away from low-mass background
Signal-to-noise improvement and peak assignment
High-temperature synthesis
Predicted boiling point elevation
Reduced evaporative loss and stoichiometric control
Parallel synthesis and library production
Single N–H site for selective derivatization
Product homogeneity and purification burden reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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